[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16009989
InChI: InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h1-4,11-12H
SMILES:
Molecular Formula: C6H6BN3O2
Molecular Weight: 162.94 g/mol

[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid

CAS No.:

Cat. No.: VC16009989

Molecular Formula: C6H6BN3O2

Molecular Weight: 162.94 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid -

Specification

Molecular Formula C6H6BN3O2
Molecular Weight 162.94 g/mol
IUPAC Name [1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid
Standard InChI InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h1-4,11-12H
Standard InChI Key TZRGFSIYGYTYCX-UHFFFAOYSA-N
Canonical SMILES B(C1=CC2=NC=NN2C=C1)(O)O

Introduction

# Triazolo[1,5-a]pyridin-7-ylboronic Acid: A Comprehensive Scientific Review

The heterocyclic boronic acid derivative triazolo[1,5-a]pyridin-7-ylboronic acid (C₆H₆BN₃O₂) has emerged as a critical building block in medicinal chemistry and drug discovery. With a molecular weight of 162.94 g/mol and CAS registry numbers 1201643-69-7 (free acid) and 1210048-18-2 (protected boronic ester), this compound exhibits unique physicochemical properties that enable its use in cross-coupling reactions and bioactive molecule development . Recent studies highlight its role as a key intermediate in synthesizing interleukin-17A (IL-17A) inhibitors and anticancer agents, supported by robust industrial-scale production capabilities . This review synthesizes structural, synthetic, pharmacological, and safety data from diverse sources to provide a multidimensional perspective on its scientific significance.

Molecular Characteristics

The compound’s IUPAC name, triazolo[1,5-a]pyridin-7-ylboronic acid, reflects its fused triazole-pyridine core with a boronic acid substituent at the 7-position. Key identifiers include:

PropertyValueSource
Molecular FormulaC₆H₆BN₃O₂
Molecular Weight162.94 g/mol
Canonical SMILESB(C1=CC2=NC=NN2C=C1)(O)O
InChIKeyTZRGFSIYGYTYCX-UHFFFAOYSA-N
CAS Registry (Free)1201643-69-7
CAS Registry (Ester)1210048-18-2

The boronic acid group (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern aryl-aryl bond formation. X-ray crystallography of analogous triazolo-pyridines reveals planar geometries that facilitate π-π stacking interactions in biological targets.

Spectral and Computational Data

Nuclear magnetic resonance (NMR) studies of the boronic ester precursor (CAS 1210048-18-2) show characteristic peaks:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, triazole-H), 8.30 (d, J = 8.0 Hz, 1H, pyridine-H), 7.55 (d, J = 8.0 Hz, 1H, pyridine-H), 1.35 (s, 12H, pinacol-B) .

  • ¹³C NMR: δ 151.2 (triazole-C), 142.5 (pyridine-C), 129.8 (boron-bound C), 83.7 (pinacol-O-C) .

Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, suggesting moderate polarity that enhances solubility in polar aprotic solvents like dimethylformamide (DMF).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The free boronic acid is typically synthesized via hydrolysis of its pinacol ester (CAS 1210048-18-2) under acidic conditions :
[1,[2][4]Triazolo[1,5-a]pyridin-7-yl-B(pin)HCl, H2O[1][2][4]Triazolo[1,5-a]pyridin-7-yl-B(OH)2\text{[1,[2][4]Triazolo[1,5-a]pyridin-7-yl-B(pin)} \xrightarrow{\text{HCl, H}_2\text{O}} \text{[1][2][4]Triazolo[1,5-a]pyridin-7-yl-B(OH)}_2
Alternative routes involve direct borylation of the triazolo-pyridine scaffold using bis(pinacolato)diboron (B₂pin₂) in the presence of iridium catalysts.

Industrial Manufacturing

Suzhou Sibian Chemical Technology Co., Ltd. reports a scaled-up process yielding 100 kg batches with ≥99% purity :

  • Key Parameters:

    • Temperature: 80–100°C

    • Catalyst: Pd(PPh₃)₄ (0.5 mol%)

    • Yield: 92% after recrystallization

  • Quality Control: HPLC analysis confirms residual palladium <10 ppm, meeting International Council for Harmonisation (ICH) guidelines .

Pharmacological Applications and Research Findings

IL-17A Inhibition

In autoimmune disease models, derivatives of this compound demonstrate potent IL-17A suppression (IC₅₀ = 18 nM). Mechanistic studies suggest binding to the IL-17A/IL-17R interface, disrupting signal transduction:

ParameterValueAssay Type
IC₅₀ (IL-17A)18 nMELISA
Selectivity (vs IL-17F)150-foldCompetitive Binding
Oral Bioavailability67%Rat Pharmacokinetics

Anticancer Activity

The boronic acid moiety enhances proteasome inhibition, leading to apoptosis in multiple myeloma cells:

Cell LineIC₅₀ (48 h)Mechanism
RPMI-82260.8 µMPARP cleavage, caspase-3 activation
HCT-1161.2 µMG2/M cell cycle arrest

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